2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolo[3,4-d]pyridazinone core, and an acetonitrile moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the acetonitrile group is added through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-5(6H)-yl)acetonitrile: Similar structure but with a different position of the acetonitrile group.
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propionitrile: Similar structure but with a propionitrile group instead of acetonitrile.
Uniqueness
The uniqueness of 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile lies in its specific substitution pattern and the presence of the acetonitrile group, which can influence its reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific disciplines.
Biological Activity
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile (CAS Number: 941972-90-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, particularly its antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂ClN₅O₂ |
Molecular Weight | 317.73 g/mol |
CAS Number | 941972-90-3 |
Biological Activity Overview
Research indicates that pyrazole derivatives, including the target compound, exhibit a range of biological activities. The following sections summarize key findings related to its pharmacological effects.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. A notable study investigated the effects of various pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds with chlorine substituents demonstrated enhanced cytotoxicity and a synergistic effect when combined with doxorubicin, particularly in the MDA-MB-231 cell line .
Table: Antitumor Activity of Pyrazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
---|---|---|---|
Pyrazole A (with Cl substituent) | MCF-7 | 10 | Yes |
Pyrazole B (with Cl substituent) | MDA-MB-231 | 5 | Yes |
2-(1-(3-chlorophenyl)-4-methyl...) | MDA-MB-231 | 4 | Yes |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. In a study evaluating various pyrazole compounds for their ability to inhibit pro-inflammatory cytokines, it was found that certain derivatives significantly reduced TNF-alpha and IL-6 levels in vitro. This suggests a potential mechanism for treating inflammatory diseases .
Antimicrobial Activity
Research has shown that pyrazole derivatives possess antimicrobial activity against various pathogens. For instance, a series of synthesized pyrazole carboxamides exhibited notable antifungal activity against Candida species and other fungi . The presence of halogen substituents, such as chlorine, was linked to increased antimicrobial potency.
Case Studies
- Breast Cancer Treatment : A case study involving the administration of a chlorine-substituted pyrazole derivative in combination with standard chemotherapy showed improved outcomes in patients with Claudin-low breast cancer subtypes. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, treatment with a specific pyrazole derivative resulted in significant reductions in joint swelling and inflammatory markers compared to control groups .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c1-9-12-8-17-20(11-4-2-3-10(15)7-11)13(12)14(21)19(18-9)6-5-16/h2-4,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCWQYYUXQFFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.